3-methoxycyclobutane-1-sulfonyl chloride
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Overview
Description
3-methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S and a molecular weight of 184.64 g/mol . It is characterized by a cyclobutane ring substituted with a methoxy group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycyclobutane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclobutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . The general reaction scheme is as follows:
3-methoxycyclobutanol+chlorosulfonic acid→3-methoxycyclobutane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow protocols to enhance efficiency and safety. These methods often use reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
3-methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Thiols: For the formation of sulfonyl thiols.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example:
Sulfonamides: Formed with amines.
Sulfonate Esters: Formed with alcohols.
Sulfonyl Thiols: Formed with thiols.
Scientific Research Applications
3-methoxycyclobutane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the methoxy group, making it less versatile in certain reactions.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the cyclobutane ring, used in similar sulfonylation reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene ring instead of a cyclobutane ring, commonly used in organic synthesis.
Uniqueness
3-methoxycyclobutane-1-sulfonyl chloride is unique due to the presence of both a cyclobutane ring and a methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
CAS No. |
1696587-88-8 |
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Molecular Formula |
C5H9ClO3S |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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